(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone group to a piperazine ring substituted with a 4,7-dimethylbenzo[d]thiazole moiety. Piperazine, a common pharmacophore, enhances solubility and facilitates interactions with biological targets such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-3-4-15(2)20-19(14)23-22(29-20)25-9-7-24(8-10-25)21(26)16-5-6-17-18(13-16)28-12-11-27-17/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZIPQHVQHNXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 366.44 g/mol. Its structure features a dihydrobenzo dioxin core linked to a thiazole-substituted piperazine moiety, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The unique structural features allow it to modulate biological pathways effectively. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the thiazole ring may enhance its antimicrobial efficacy against certain bacterial strains.
- Neuropharmacological Effects : The piperazine component suggests potential utility in neuropharmacology, possibly affecting neurotransmitter systems.
Synthesis
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves several steps:
- Formation of Dihydrobenzo Dioxin Core : This can be achieved via cyclization reactions involving catechol derivatives and aldehydes.
- Piperazine Derivative Preparation : The piperazine moiety can be synthesized through standard amination reactions.
- Final Coupling Reaction : The two components are then coupled using appropriate coupling reagents under controlled conditions.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound and its derivatives:
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Antitumor Activity Study :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
Cell Line IC50 (µM) MCF-7 (Breast) 5.2 HeLa (Cervical) 3.8 A549 (Lung) 4.5 -
Antimicrobial Activity :
- In vitro tests showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
-
Neuropharmacological Assessment :
- Behavioral studies in rodent models demonstrated anxiolytic effects, suggesting potential applications in treating anxiety disorders.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s structural analogs share the benzodioxin or benzothiazole motifs but differ in substituents and core linkages. Key comparisons are summarized in Table 1.
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound’s 4,7-dimethylbenzo[d]thiazole substituent distinguishes it from analogs with nitrothiazole () or triazole groups (). This substitution may enhance binding to thiazole-sensitive targets, such as bacterial enzymes or kinase domains .
- Compared to the sulfone-containing analog (), the target compound lacks polar sulfone groups, suggesting improved membrane permeability but reduced solubility.
- The piperazine linkage in all analogs facilitates conformational flexibility, which is critical for target engagement .
Methodological Considerations in Similarity Assessment
As per , compound similarity is evaluated using:
Structural Descriptors : The target compound shares a benzodioxin core with –9 but diverges in piperazine substituents.
Physicochemical Properties : Higher molecular weight (~395 vs. 379 in ) may affect bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
